molecular formula C7H14N4O2S B6951908 N,N-dimethyl-3-(1,2,4-triazol-1-yl)propane-1-sulfonamide

N,N-dimethyl-3-(1,2,4-triazol-1-yl)propane-1-sulfonamide

Cat. No.: B6951908
M. Wt: 218.28 g/mol
InChI Key: MDKVOOBTWOWTOG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(1,2,4-triazol-1-yl)propane-1-sulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

N,N-dimethyl-3-(1,2,4-triazol-1-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2S/c1-10(2)14(12,13)5-3-4-11-7-8-6-9-11/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKVOOBTWOWTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCCN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-dimethyl-3-(1,2,4-triazol-1-yl)propane-1-sulfonamide typically involves the reaction of 1,2,4-triazole with N,N-dimethyl-3-chloropropane-1-sulfonamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

N,N-Dimethyl-3-(1,2,4-triazol-1-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N-Dimethyl-3-(1,2,4-triazol-1-yl)propane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies and drug discovery.

    Medicine: Research has indicated its potential as an antifungal and antibacterial agent, contributing to the development of new therapeutic agents.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(1,2,4-triazol-1-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole ring plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

N,N-Dimethyl-3-(1,2,4-triazol-1-yl)propane-1-sulfonamide can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to other triazole derivatives.

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